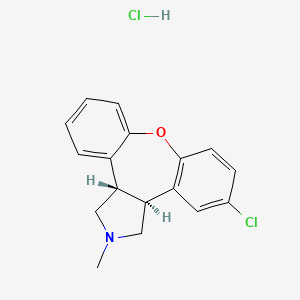

Asenapine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

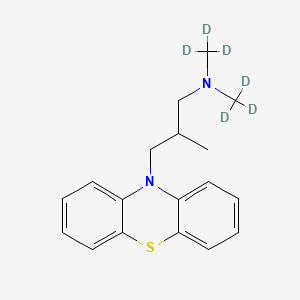

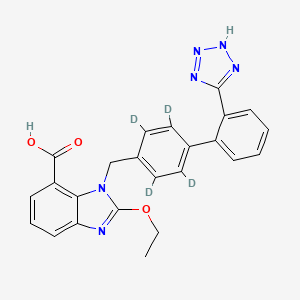

Asenapine hydrochloride, also known as Asenapine maleate, is an atypical antipsychotic used for the treatment of schizophrenia and acute mania associated with bipolar I disorder . It belongs to the class of dibenzo-oxepino . It is available for sublingual administration .

Synthesis Analysis

The asymmetric total synthesis of Asenapine, an atypical antipsychotic drug, has been reported. The key steps in the synthesis process are the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization .Molecular Structure Analysis

Asenapine is a dibenzo-oxepino pyrrole atypical antipsychotic with mixed serotonin-dopamine antagonist activity . It exhibits high affinity for 5-HT 1A, 5-HT 1B, 5-HT 2A, 5-HT 2B, 5-HT 2C, 5-HT 5-7, D 1-4, H 1 and, alpha 1 - and alpha 2 -adrenergic receptors; moderate affinity for H 2 receptors .Chemical Reactions Analysis

Asenapine is not available in a pill that can be swallowed; rather, it is commercialized in sublingual and transdermal formulations. This is a consequence of extensive first-pass metabolism if ingested .Physical And Chemical Properties Analysis

Asenapine hydrochloride is a white to off-white non-hygroscopic powder which is slightly soluble in water and sparingly soluble in 0.1 M HCl . Its molecular formula is C17H16ClNO and its molecular weight is 285.77 .Scientific Research Applications

Receptor Binding and Antagonistic Properties : Asenapine shows high affinity for various receptors, including serotonin, adrenoceptors, dopamine, and histamine receptors. It behaves as a potent antagonist at several of these receptors, which differs appreciably from other antipsychotic drugs (Shahid et al., 2009).

Impact on Prefrontal Cortical Monoamine Outflow : Asenapine has been shown to enhance prefrontal dopamine release, which is linked to its blockade of the 5‐HT2A and α2‐adrenergic receptors. This could be significant in understanding its clinical effects in schizophrenia and bipolar disorder (Frånberg et al., 2012).

Postmortem Distribution Analysis : A method for detecting and quantifying asenapine using gas chromatography-mass spectroscopy has been developed, facilitating its identification in postmortem casework (Miller et al., 2013).

Electrophysiological Characterization : Studies have characterized the in vivo effects of asenapine at various receptors in anesthetized rats, confirming its antagonistic activity at key receptors and partial agonistic activity at 5-HT(1A) receptors (Ghanbari et al., 2009).

Preclinical Profile for Schizophrenia and Bipolar Mania Treatment : Asenapine exhibits a broad pharmacological profile, increasing levels of several neurotransmitters in cortical and limbic brain areas. This could contribute to its therapeutic advantages in treating schizophrenia and other psychotic disorders (Tarazi & Neill, 2013).

Clinical Efficacy, Safety, and Tolerability : Asenapine's efficacy in treating schizophrenia and acute bipolar manic or mixed episodes is backed by a broad clinical development program. Its tolerability profile is notable for potential sedation and less severe metabolic effects (Citrome, 2014).

Intranasal Delivery System Development : Research has focused on developing intranasal delivery systems for asenapine, which could enhance therapeutic efficacy and decrease side effects (Singh et al., 2016).

Potential in COVID-19 Treatment : A study has identified asenapine hydrochloride as one of the FDA-approved drugs that effectively inhibit SARS-CoV-2 infection in vitro (Xiong et al., 2020).

Mechanism of Action

Safety and Hazards

Studies have shown that older adults with dementia who take antipsychotics such as asenapine have an increased risk of death during treatment . The most frequently reported adverse events with asenapine are somnolence, akathisia and oral hypoesthesia . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling asenapine .

properties

IUPAC Name |

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJQDKSEIVVULU-CTHHTMFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678678 |

Source

|

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Asenapine hydrochloride | |

CAS RN |

1412458-61-7 |

Source

|

| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)